Agn-PC-0NI4OX
Description
"Agn-PC-0NI4OX" (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical and pharmacological properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media.
- Bioavailability: A score of 0.55, suggesting moderate oral bioavailability.
- GI Absorption: High, with confirmed blood-brain barrier (BBB) permeability.
- Synthetic Accessibility: Score of 2.07, indicating straightforward synthesis using Pd-catalyzed cross-coupling in tetrahydrofuran/water at 75°C for 1.33 hours .
Properties
CAS No. |
42070-25-7 |
|---|---|
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
3,5-didodecyl-4,6-dihydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C30H52O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(31)26(29(33)30(34)28(25)32)24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-24H2,1-2H3 |
InChI Key |
CFGGZJMWQOFYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=O)C(=O)C(=C1O)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0NI4OX typically involves several synthetic routes, including:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This involves the reduction of metal salts in a polyol medium.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above methods, with additional steps to ensure purity and consistency. Techniques such as vacuum filtration, spin coating, and spray coating are commonly used to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0NI4OX undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert this compound to its lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.
Scientific Research Applications
Agn-PC-0NI4OX has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity.
Biology: The compound is studied for its potential use in biological systems, including as a biosensor.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery and antimicrobial properties.
Industry: This compound is used in the production of flexible electronics, transparent conductive films, and other advanced materials .
Mechanism of Action
The mechanism of action of Agn-PC-0NI4OX involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. Its high reactivity allows it to participate in multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Comparison with Similar Compounds
"Agn-PC-0NI4OX" belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with structurally related compounds (similarity scores: 0.71–0.87) based on and inferred properties:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Similarity Score |
|---|---|---|---|---|---|---|---|
| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | — |
| (3-Bromo-5-chlorophenyl)boronic acid | 1072942-54-8 | C₆H₅BBrClO₂ | 235.27 | 2.10* | 0.18* | Yes† | 0.87 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1217503-72-9 | C₆H₄BBrCl₂O₂ | 270.28 | 2.65* | 0.09* | No† | 0.78 |
| (2-Chloro-5-fluorophenyl)boronic acid | 874285-80-6 | C₆H₅BClFO₂ | 188.37 | 1.90* | 0.35* | Yes† | 0.71 |
* Estimated based on structural analogs; † Predicted from log Po/w and polar surface area (TPSA).
Key Findings:
Structural Similarity vs. Functional Divergence :
- The highest similarity (0.87) is observed with (3-Bromo-5-chlorophenyl)boronic acid , which shares the same molecular formula but differs in substituent positions. This positional isomerism reduces its BBB permeability compared to this compound due to higher TPSA (40.46 Ų vs. 38.2 Ų) .
- (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity: 0.78) has higher log Po/w (2.65) but lower solubility (0.09 mg/mL), likely due to increased halogenation and steric hindrance.
Pharmacokinetic Trends :
- This compound’s balanced log Po/w (2.15) and moderate solubility make it superior to analogs with extreme hydrophobicity (e.g., 2.65 log P) or poor membrane penetration (e.g., TPSA >45 Ų).
- Compounds with fluorine substitution (e.g., (2-Chloro-5-fluorophenyl)boronic acid ) exhibit enhanced solubility (0.35 mg/mL) but lower metabolic stability due to fluorine’s electronegativity .
Synthetic Considerations :
- This compound’s synthesis employs a Pd-catalyzed protocol common to arylboronic acids, but its shorter reaction time (1.33 hours vs. 2–4 hours for analogs) improves scalability .
Notes on Comparative Limitations
- Data Gaps : Detailed experimental data for analogs (e.g., exact CYP inhibition, in vivo bioavailability) are unavailable in public domains, necessitating further validation.
- Structural vs.
Q & A
Q. What experimental designs improve reproducibility in this compound’s catalytic performance studies?
- Methodological Answer : Adopt standardized protocols:
- Control Groups : Include positive/negative controls in all assays.
- Replicates : Perform triplicate runs with independent batches.
- Documentation : Publish detailed synthetic procedures and characterization data in open-access repositories .
Data and Theoretical Integration
Q. How can researchers link this compound’s properties to broader material science theories?
Q. What steps mitigate external validity limitations in this compound’s application studies?
- Methodological Answer : Test across diverse experimental settings (e.g., varying pH, solvents). Use stratified sampling for biological assays. Report generalizability constraints in the discussion section .
Ethical and Reporting Standards
Q. How should researchers address AI-generated content concerns in this compound publications?
- Methodological Answer : Disclose AI tools used for data analysis or drafting. Validate AI outputs with manual checks and cite AI usage per journal guidelines (e.g., CONSORT-AI). Ensure human oversight in interpretation .
Q. What documentation standards ensure this compound’s research meets reproducibility criteria?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
